(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
Brand Name: Vulcanchem
CAS No.: 96034-57-0
VCID: VC20803941
InChI: InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
SMILES: C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C13H14N2O7
Molecular Weight: 310.26 g/mol

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

CAS No.: 96034-57-0

Cat. No.: VC20803941

Molecular Formula: C13H14N2O7

Molecular Weight: 310.26 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester - 96034-57-0

Specification

CAS No. 96034-57-0
Molecular Formula C13H14N2O7
Molecular Weight 310.26 g/mol
IUPAC Name (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
Standard InChI Key JMJMJDNHVXYAOC-MNOVXSKESA-N
Isomeric SMILES C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
SMILES C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Chemical Properties and Identification

Molecular Identity and Structure

ParameterValue
CAS Number96034-57-0
Molecular FormulaC13H14N2O7
Molecular Weight310.26 g/mol
IUPAC Name(2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChIKeyJMJMJDNHVXYAOC-MNOVXSKESA-N

The molecular structure features a pyrrolidine ring as the core scaffold with specific substituents at defined positions. The compound contains a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position of the pyrrolidine ring. Additionally, it includes a 4-nitrobenzyl ester group attached to the nitrogen atom of the pyrrolidine ring, which contributes significantly to its chemical properties and reactivity patterns.

Physical and Chemical Characteristics

The physical properties of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester provide important information for handling, storage, and application in synthetic procedures. These properties influence its behavior in various chemical environments and its utility in specific applications.

PropertyDescription
AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in Dichloromethane, DMSO, Ethyl Acetate, and Methanol
Storage ConditionRefrigerator
StabilityLimited data available, but generally stable under standard conditions

The compound's limited solubility in common organic solvents presents certain challenges for its application in solution-phase chemistry, often requiring optimization of reaction conditions to achieve desired transformations . The recommended storage under refrigeration suggests potential sensitivity to heat and/or light, which is common for compounds containing nitro groups and complex stereochemistry.

Structural Characteristics

Stereochemical Configuration

The stereochemistry of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is one of its defining features, with specific configurations at the 2 and 4 positions of the pyrrolidine ring that determine its biological activity and chemical behavior. The compound possesses a 2S configuration at the carbon bearing the carboxylic acid group and a 4R configuration at the carbon bearing the hydroxyl group. This specific stereochemical arrangement is crucial for its function as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics.

The trans relationship between the substituents at the 2 and 4 positions contributes to the compound's conformational properties and its ability to engage in specific molecular interactions. This stereochemical configuration is reflected in alternative names for the compound, such as "(2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester" and "trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline" .

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical reactivity and applications in organic synthesis:

  • Pyrrolidine ring: The core heterocyclic structure that provides the basic scaffold

  • Carboxylic acid group: Located at the 2-position, offering sites for further functionalization

  • Hydroxyl group: At the 4-position, providing opportunities for derivatization

  • Nitrobenzyl ester group: Attached to the nitrogen atom, serving as a protecting group and reactive site

These functional groups allow for various chemical transformations and provide multiple handles for synthetic manipulations when the compound is used as an intermediate in multi-step syntheses. The combination of these functional groups in a specific stereochemical arrangement makes this compound versatile in pharmaceutical synthesis and research applications.

Synthesis Methods

Synthetic Approaches

The synthesis of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester typically involves the reaction of pyrrolidine derivatives with nitrobenzyl alcohols under carefully controlled conditions. The synthetic routes often employ starting materials that already contain the desired stereochemistry at the pyrrolidine ring, with subsequent modifications to introduce the nitrobenzyl ester moiety. These syntheses generally require attention to stereochemical control to maintain the specific configuration at the chiral centers.

Applications in Research and Development

Pharmaceutical Synthesis

The primary application of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is as an intermediate in the production of pharmaceutical compounds, most notably Meropenem, a carbapenem antibiotic used for the treatment of serious bacterial infections . The specific stereochemistry and functional group arrangement in this compound make it valuable in the construction of complex molecules with defined three-dimensional structures that are essential for biological activity.

In pharmaceutical synthesis, this compound serves as a building block that provides the core pyrrolidine structure with the correct stereochemistry for further elaboration into more complex molecules. The presence of multiple functional groups allows for selective modifications at different positions, enabling the creation of diverse derivatives with potentially different biological properties.

Research Applications

Beyond its role in pharmaceutical synthesis, (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is valuable in various research contexts:

  • As a tool for studying enzyme interactions, particularly those involving proline-like structures

  • In investigations of metabolic pathways, where modified proline derivatives play important roles

  • For structure-activity relationship studies in drug development

  • As a model compound for developing new synthetic methodologies

These research applications leverage the compound's specific structural features and stereochemistry to gain insights into biological processes and to develop new synthetic strategies in organic chemistry.

SupplierCatalog NumberPackage SizePrice (USD)
ClinivexRCLST512359Not specifiedNot provided
Coompo Research ChemicalsNot provided1g$120.00
Coompo Research ChemicalsNot provided10g$175.00
Coompo Research ChemicalsNot provided100g$350.00

The availability of this compound from multiple suppliers suggests its importance in chemical research and pharmaceutical development . The pricing structure typically follows a decreasing cost per gram with increasing quantity, which is standard for specialty chemicals and reflects economies of scale in production.

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